Non-Aromatic 4H-Pyrazole Core vs. Aromatic 1H-Pyrazole: Electronic Structure and Reactivity Divergence
3,4,4-Trimethyl-5-phenyl-4H-pyrazole possesses a non-aromatic 4H-pyrazole core, whereas the most common pyrazole building blocks in medicinal chemistry (e.g., 1,3,5-trimethylpyrazole, 3,5-diphenyl-1H-pyrazole, 1-phenylpyrazole) are aromatic 1H-pyrazoles [1]. The 4H-pyrazole tautomer is a non-aromatic cyclic azine with a localized C=N double bond at the 4-position, as confirmed by X-ray crystallography, 1H NMR, and 13C NMR [1][2]. This structural distinction produces measurably different dipole moments and UV absorption profiles compared to isomeric 1H- and 3H-pyrazoles [3].
| Evidence Dimension | Aromaticity and electronic structure of the pyrazole core |
|---|---|
| Target Compound Data | Non-aromatic 4H-pyrazole tautomer (localized C=N at C-4); gem-dimethyl substitution at C-4 stabilizes this tautomeric form |
| Comparator Or Baseline | 1H-pyrazoles (e.g., 1,3,5-trimethylpyrazole, 3,5-diphenyl-1H-pyrazole, 1-phenylpyrazole): aromatic, fully conjugated π-system; 3,4,5-trimethyl-1-phenylpyrazole (CAS 10252-57-0): aromatic 1H-pyrazole isomer with identical molecular formula (C12H14N2, MW 186.25) but distinct connectivity |
| Quantified Difference | Qualitative structural difference (non-aromatic vs. aromatic); exact quantitative dipole moment and UV λmax differences are class-level but not directly measured for this specific compound |
| Conditions | Tautomeric identity established by X-ray crystallography (single-crystal), 1H/13C NMR in CDCl3 or DMSO-d6; 4H-pyrazoles are cyclic azines per the Sammes review classification [1][3] |
Why This Matters
For applications requiring a non-aromatic heterocyclic scaffold (e.g., Diels-Alder reactions, photochemical rearrangements, or metal coordination where aromaticity alters binding geometry), no aromatic 1H-pyrazole analog can substitute; this makes 3,4,4-trimethyl-5-phenyl-4H-pyrazole a uniquely suited procurement choice for structure-specific investigation.
- [1] Sammes, M. P.; et al. The 4H-Pyrazoles. Adv. Heterocycl. Chem. 1983, 34, 1–52. Publisher Summary: 4H-pyrazoles are non-aromatic cyclic azines with distinct structural and physical properties from 1H-pyrazoles. Available at: https://www.sciencedirect.com/science/article/abs/pii/S006527250860820X View Source
- [2] Cordes, D. B.; Smellie, I. A.; Chalmers, B. A. Molbank 2024, 2024 (3), M1862. X-ray crystallography characterizes the title compound for the first time; updated 1H NMR, 13C NMR, and IR data reported. DOI: 10.1039/d2ra05320a. Available at: https://ouci.dntb.gov.ua/en/?backlinks_to=10.1039/d2ra05320a View Source
- [3] Wikipedia (German). Pyrazole. 1H-Pyrazole sind aromatisch; geminal substituierte 3H- oder 4H-Pyrazole sind nicht aromatisch. Available at: https://de.wikipedia.org/wiki/Pyrazole View Source
